5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is an organic compound classified under the thiadiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its unique structural features and biological activities. The compound's chemical structure can be represented by the molecular formula CHNS, with a CAS number of 15884-88-5.
The synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of ethoxymethyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydroxide. This reaction is conducted in an organic solvent like ethanol at elevated temperatures to ensure optimal yield and purity.
This compound falls under the category of heterocyclic compounds, specifically thiadiazoles, which are known for their diverse biological activities including antimicrobial and antifungal properties. Thiadiazoles are also recognized for their utility as building blocks in organic synthesis and drug development.
The synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine can be achieved through several methods:
During synthesis:
The molecular structure of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine features a thiadiazole ring with an ethoxymethyl substituent at the 5-position. The presence of sulfur and nitrogen atoms within the ring contributes to its unique chemical properties.
Key structural data includes:
5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance, in antimicrobial applications, this compound may inhibit enzymes crucial for bacterial cell wall synthesis, thereby exerting its biological effects . The exact pathways depend on the biological context and specific interactions at the molecular level.
5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is typically characterized by:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry confirm its structure and purity .
5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine has several notable applications:
The 1,3,4-thiadiazole ring system is a sulfur- and nitrogen-containing heterocycle characterized by a five-membered aromatic structure with the molecular formula C₂N₂SH₂. This scaffold exhibits remarkable electronic properties due to the electron-deficient nitrogen atoms and the polarizable sulfur atom, facilitating π-π stacking interactions with biological targets and conferring metabolic stability. The core’s planar geometry allows for efficient penetration of lipid bilayers, while its high dipole moment (~3.5 D) promotes hydrogen bonding and dipole-dipole interactions with enzymes or receptors [6]. These features collectively enable 1,3,4-thiadiazole derivatives to serve as privileged scaffolds in drug discovery, particularly for targeting nucleotide-binding domains in enzymes like acetylcholinesterase (AChE) or kinase receptors [6].
Table 1: Fundamental Properties of the 1,3,4-Thiadiazole Core
Property | Value/Role | Biological Consequence |
---|---|---|
Aromaticity | 6π-electron system | Enhanced metabolic stability |
Dipole moment | ~3.5 Debye | Strong target binding via dipole interactions |
Planarity | Fully planar geometry | Improved membrane permeability |
Electron deficiency | Due to N-atom positioning | Facilitates π-stacking with aromatic residues |
Hydrogen-bonding capacity | 2–3 acceptor sites (N atoms) | Enhanced target specificity |
Substituents at the C2 and C5 positions critically determine the pharmacological profile of 1,3,4-thiadiazoles. The 2-amino group (‑NH₂) serves as a hydrogen-bond donor and metal-chelating moiety, enhancing interactions with catalytic sites in enzymes. For instance, in AChE inhibitors, this group forms critical hydrogen bonds with residues Tyr124 and Tyr341 in the catalytic anionic site (CAS) [6]. Concurrently, the 5-ethoxymethyl substituent (‑CH₂OCH₂CH₃) balances lipophilicity and steric bulk. The ether oxygen provides additional hydrogen-bond acceptors, while the ethyl chain extends into hydrophobic pockets, as demonstrated in docking studies against VEGFR-2 (PDB: 4ASD), where the ethoxymethyl group engages in hydrophobic interactions with Phe1047 .
Table 2: Impact of Alkoxymethyl Substituents on Molecular Properties
Compound | Substituent (C5) | LogPa | TPSA (Ų) | Key Bioactivity Observations |
---|---|---|---|---|
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | ‑CH₂OCH₃ | 0.52 | 61.0 | Moderate AChE inhibition |
5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine | ‑CH₂OCH₂CH₃ | 0.92–1.01 | 61.0 | Enhanced antiplasmodial activity; optimal logP |
5-(Propoxymethyl)-1,3,4-thiadiazol-2-amine | ‑CH₂OCH₂CH₂CH₃ | 1.37 | 61.0 | Reduced solubility; retained activity |
5-Ethoxy-1,3,4-thiadiazol-2-amine | ‑OCH₂CH₃ | 0.52 | 61.0 | Weaker target binding vs. alkoxymethyl |
a Calculated partition coefficient (LogP) values derived from PubChem and computational analyses [1] [3] [4].
The ethoxymethyl group’s two-carbon chain optimally balances lipophilicity (LogP ≈ 0.92–1.01) and steric bulk compared to shorter (methoxymethyl) or longer (propoxymethyl) analogs. This balance facilitates improved cellular uptake and target engagement, as evidenced by its inclusion in patented anti-parasitic compounds active against Plasmodium falciparum [4].
1,3,4-Thiadiazole chemistry originated in 1882 with Fischer and Busch’s pioneering syntheses, but medicinal applications remained unexplored until the mid-20th century. The 1950s saw the first biologically active thiadiazoles, such as acetazolamide (a carbonic anhydrase inhibitor), which established the scaffold’s capacity for enzyme modulation. The 1990s brought systematic structure-activity relationship (SAR) studies, revealing that C5 alkoxy/alkyl substitutions significantly alter bioactivity profiles. For example, 2-amino-5-ethyl-1,3,4-thiadiazole (CID 26444) demonstrated modest antibacterial effects, whereas ethoxymethyl derivatives later showed enhanced efficacy due to improved pharmacokinetics [5] [6].
The early 2000s marked a shift toward hybrid molecules, exemplified by drug-thiadiazole conjugates targeting multifactorial diseases like Alzheimer’s. Compound 3b (a hybrid AChE inhibitor featuring a thiadiazole core) achieved IC₅₀ values of 18.1 ± 0.9 nM, surpassing neostigmine (IC₅₀ 2186.5 ± 98.0 nM) [6]. Concurrent advances in synthetic methodologies enabled efficient coupling of the 5-ethoxymethyl-1,3,4-thiadiazol-2-amine scaffold with pharmacophores like tetrahydrofuran carboxamide, further diversifying biological activities [8].
Table 3: Key Milestones in 1,3,4-Thiadiazole Medicinal Chemistry
Time Period | Development | Representative Agent | Therapeutic Area |
---|---|---|---|
1882 | First synthesis by Fischer & Busch | None | N/A |
1950s | First clinical agent (acetazolamide) | Acetazolamide | Diuretics; glaucoma |
1990s | SAR of C5-alkyl/aryl derivatives | 2-Amino-5-ethyl-1,3,4-thiadiazole | Antibacterial |
2000s | Hybrid conjugates for CNS targets | Drug-1,3,4-thiadiazole hybrids (e.g., 3b) | Alzheimer’s disease |
2010s–Present | Alkoxymethyl optimization & targeted anti-infectives | 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine analogs | Anti-malarial; kinase inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: